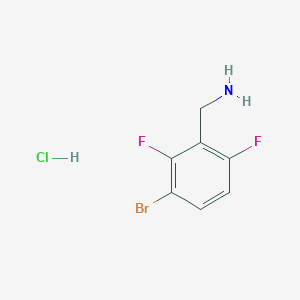![molecular formula C11H16Cl3N5 B2834647 1-methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole trihydrochloride CAS No. 2093803-16-6](/img/structure/B2834647.png)
1-methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole trihydrochloride” is a chemical compound with the CAS Number: 2093803-16-6 . Its IUPAC name is 3-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine trihydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N5.3ClH/c1-16-7-9(6-13-16)11-4-8-5-12-3-2-10(8)14-15-11;;;/h4,6-7,12H,2-3,5H2,1H3;3*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound has a molecular weight of 324.64 . It’s a powder at room temperature .Aplicaciones Científicas De Investigación
Pharmaceutical Testing
This compound can be used for pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical testing, and this compound can serve as such a standard .
Bcl-xL Protein Inhibition
The compound has been identified as a potential inhibitor of the Bcl-xL protein . Bcl-xL is a protein that plays a crucial role in cell survival and apoptosis, and its inhibition can be beneficial in the treatment of cancer .
Pro-apoptotic Agent
Related to its role as a Bcl-xL protein inhibitor, the compound can act as a pro-apoptotic agent . Apoptosis, or programmed cell death, is a vital process in the body, and promoting apoptosis can help in the treatment of diseases like cancer .
Treatment of Autoimmune Diseases
The compound’s role as a Bcl-xL protein inhibitor and pro-apoptotic agent also suggests potential applications in the treatment of autoimmune diseases . Autoimmune diseases occur when the body’s immune system mistakenly attacks healthy cells, and promoting apoptosis can help regulate the immune response .
Treatment of Immune System Diseases
Similarly, the compound’s properties suggest potential applications in the treatment of immune system diseases . These diseases occur when the immune system is not functioning properly, and regulating apoptosis can help restore normal function .
Antipromastigote Activity
A molecular simulation study has suggested that the compound may have potent in vitro antipromastigote activity . Antipromastigote agents are used in the treatment of diseases caused by protozoan parasites, such as Leishmaniasis .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
3-(1-methylpyrazol-4-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5.3ClH/c1-16-7-9(6-13-16)11-4-8-5-12-3-2-10(8)14-15-11;;;/h4,6-7,12H,2-3,5H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZSXFXRYOJKAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN=C3CCNCC3=C2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole trihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

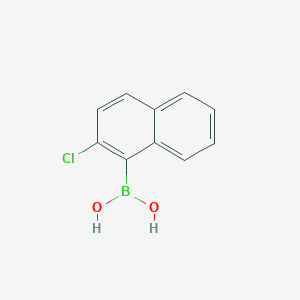
![4-[3-(Benzenesulfonyl)-6-ethylquinolin-4-yl]morpholine](/img/structure/B2834565.png)
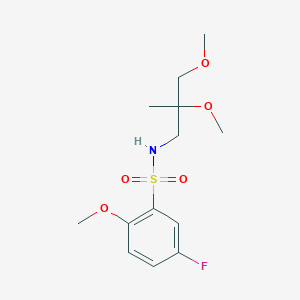
![8-methyl-3-(3-oxo-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2834570.png)
![8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester](/img/no-structure.png)
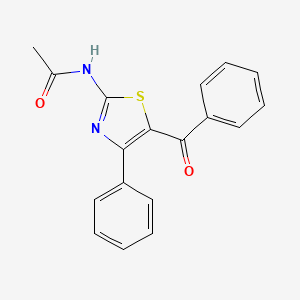
![Tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate](/img/structure/B2834574.png)

![1-(2,5-Difluorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]methanesulfonamide](/img/structure/B2834578.png)
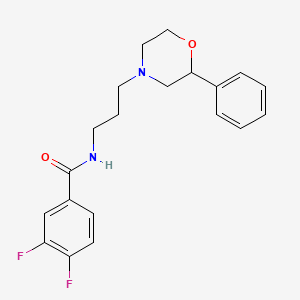
![Methyl 3-({[6-(2-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2834584.png)
![N-benzyl-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2834585.png)
![1-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2834586.png)
